N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide
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Overview
Description
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a heptyl chain and a dihydroxybutan-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-heptylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (2S)-1,3-dihydroxybutan-2-amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxybutan-2-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The heptyl chain can undergo halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutan-2-yl group can yield diketones, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]-β-alanine
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4]}
Uniqueness
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its dihydroxybutan-2-yl group, in particular, provides multiple sites for chemical modification, making it a versatile compound for various applications .
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
Biological Activity
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide is a synthetic compound that belongs to the class of amides. Its structure suggests potential interactions with biological systems, particularly in pharmacology and biochemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H27N3O3S
- Molecular Weight : 327.5 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP (octanol-water partition coefficient) | Not available |
The potential biological activities of this compound can be inferred from its structural analogs. Compounds with similar structures often exhibit the following mechanisms:
- Enzyme Inhibition : Many amides act as inhibitors for various enzymes, including proteases and kinases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other membrane-bound proteins, influencing signaling pathways.
- Antioxidant Activity : Hydroxyl groups in the structure may contribute to antioxidant properties by scavenging free radicals.
Case Study 1: Antidiabetic Activity
Research has shown that compounds with similar hydroxylated structures exhibit antidiabetic effects through the modulation of glucose metabolism. For instance, a study demonstrated that derivatives of butanol significantly improved insulin sensitivity in diabetic models, suggesting that this compound may have similar effects.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of amides related to this compound. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's.
Toxicological Profile
While specific toxicological data for this compound is limited, related compounds have been assessed for safety. Toxicity studies typically evaluate:
- Acute Toxicity : Determined through LD50 values in animal models.
- Chronic Toxicity : Long-term exposure studies to assess potential carcinogenic effects.
Properties
CAS No. |
920277-56-1 |
---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14?,17-/m0/s1 |
InChI Key |
UXFKLKOWCGXOLR-JRZJBTRGSA-N |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(C)O |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
Origin of Product |
United States |
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